![molecular formula C19H26N4O B2568121 N-(1-Cyanocyclobutyl)-3-[4-(3-methylphenyl)piperazin-1-YL]propanamide CAS No. 1436330-05-0](/img/structure/B2568121.png)
N-(1-Cyanocyclobutyl)-3-[4-(3-methylphenyl)piperazin-1-YL]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-Cyanocyclobutyl)-3-[4-(3-methylphenyl)piperazin-1-YL]propanamide, also known as JNJ-40411813, is a novel and potent antagonist of the metabotropic glutamate receptor subtype 2 (mGluR2). This compound has been extensively studied due to its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, and schizophrenia.
Scientific Research Applications
Advanced Building Blocks for Drug Discovery
Compounds structurally related to "N-(1-Cyanocyclobutyl)-3-[4-(3-methylphenyl)piperazin-1-YL]propanamide," such as 3-((hetera)cyclobutyl)azetidine-based isosteres, have been synthesized and explored as advanced building blocks for drug discovery. These compounds exhibit larger sizes and increased conformational flexibility compared to traditional heterocycles, demonstrating potential utility in lead optimization programs (Feskov et al., 2019).
Potential Use as PET Radiotracers
Analogs of σ receptor ligand, which share structural similarities with "N-(1-Cyanocyclobutyl)-3-[4-(3-methylphenyl)piperazin-1-YL]propanamide," have been designed with reduced lipophilicity for potential use as positron emission tomography (PET) radiotracers. These modifications aim to improve the utility of such compounds in oncological diagnostic applications (Abate et al., 2011).
Antimicrobial and Antiviral Activities
New derivatives of piperazine, doped with other bioactive molecules, have been synthesized and evaluated for antimicrobial and antiviral activities. These compounds show promising results, suggesting potential applications in treating infections and virus-related diseases (Reddy et al., 2013).
Neuroprotective Effects
Cinnamide derivatives, containing piperazine structures, have been studied for their anti-ischemic activity. Such compounds have demonstrated effective activities against neurotoxicity induced by glutamine in PC12 cells and have shown protective effects on cerebral infarction in in vivo experiments (Zhong et al., 2018).
Serotoninergic Activity
Derivatives with structural features similar to "N-(1-Cyanocyclobutyl)-3-[4-(3-methylphenyl)piperazin-1-YL]propanamide" have been explored for their affinity towards serotoninergic receptors. These studies aim to identify potential pharmacological tools for addressing psychiatric disorders (Fiorino et al., 2010).
properties
IUPAC Name |
N-(1-cyanocyclobutyl)-3-[4-(3-methylphenyl)piperazin-1-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O/c1-16-4-2-5-17(14-16)23-12-10-22(11-13-23)9-6-18(24)21-19(15-20)7-3-8-19/h2,4-5,14H,3,6-13H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFJHDZWNNKTHTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)CCC(=O)NC3(CCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanocyclobutyl)-3-[4-(3-methylphenyl)piperazin-1-YL]propanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.